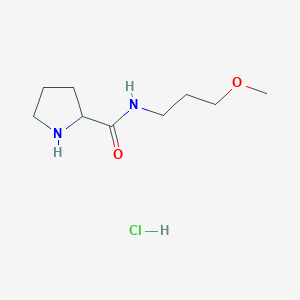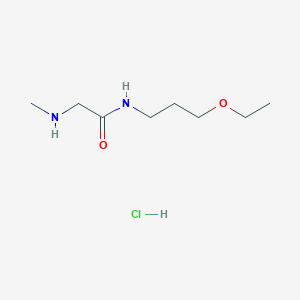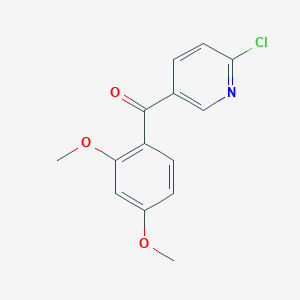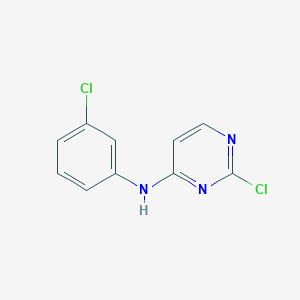
2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine and its derivatives have been studied extensively in the context of synthesis and structural analysis. Research has demonstrated the synthesis of various derivatives through methods like the aza-Wittig reaction, as well as characterizing their structures using techniques such as X-ray analysis (Liu, He, & Ding, 2007). Similar studies have been conducted on related compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Synthesis of New Derivatives and Biological Activity
The compound has been used as a precursor for synthesizing new pyrimidine derivatives, employing reactions like Suzuki cross-coupling. Such derivatives have been tested for biological activities like microbial inhibition, showing varying degrees of sensitivity against different bacterial isolates (Jafar et al., 2013). This research underlines the compound's potential in developing new therapeutic agents.
Quantum Chemical Characterization
Studies have also focused on the quantum chemical characterization of derivatives, investigating hydrogen bonding sites through methods like molecular electrostatic potential maps and energetic parameters of complexation reactions. This research aids in understanding the fundamental properties of the compound and its derivatives (Traoré et al., 2017).
Docking Studies and Synthesis Methods
There are also studies that have developed methods for synthesizing derivatives of this compound and conducted docking studies to predict their interactions with biological targets. This approach is crucial in drug design and understanding the potential therapeutic applications of these compounds (Bommeraa, Merugu, & Eppakayala, 2019).
Anticancer Potential
Some derivatives of 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine have been designed and synthesized with a focus on their anticancer activities. These compounds have been screened against various cancer cell lines, showing promising results, especially in lung cancer cell lines (Rashid et al., 2014).
Propriétés
IUPAC Name |
2-chloro-N-(3-chlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMIOTYEQOALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



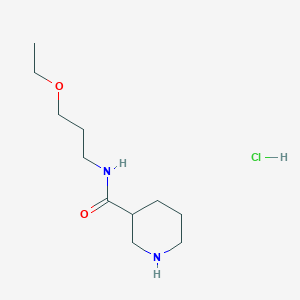
![N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424840.png)
![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)
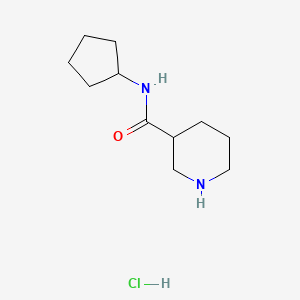

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)
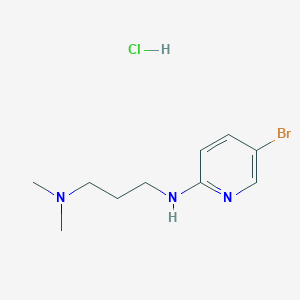
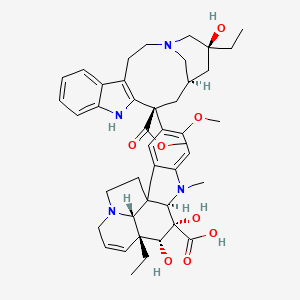
![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)

